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Compound of Interest

Compound Name:
8-Bromo-3,4-dihydroisoquinolin-

1(2H)-one

Cat. No.: B1343454 Get Quote

An In-Depth Technical Guide to 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Introduction
8-Bromo-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic organic compound featuring a

bicyclic isoquinolinone core. This lactam structure, substituted with a bromine atom on the

aromatic ring, serves as a crucial building block in medicinal chemistry and organic synthesis.

Its strategic importance lies in its utility as a versatile intermediate for constructing more

complex molecular architectures, particularly in the development of novel therapeutic agents.

The presence of the bromine atom provides a reactive handle for further functionalization

through various cross-coupling reactions, while the dihydroisoquinolin-1(2H)-one scaffold is a

recognized pharmacophore in numerous bioactive molecules.[1]

This guide provides a comprehensive technical overview of 8-Bromo-3,4-dihydroisoquinolin-
1(2H)-one, intended for researchers, chemists, and professionals in drug development. We will

delve into its core physicochemical properties, detailed synthetic protocols, characterization

methods, and its established role in the synthesis of central nervous system (CNS) agents and

other potential therapeutics.

Core Physicochemical Properties
The fundamental properties of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one are summarized

below. These data are essential for its handling, characterization, and use in synthetic
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applications.

Property Value Source

Molecular Weight 226.07 g/mol [1][2]

Molecular Formula C₉H₈BrNO [1][2]

CAS Number 1159811-99-0 [2]

Appearance Solid [3]

Topological Polar Surface Area 29.1 Å² [2]

Storage Temperature 2-8°C [1]

Molecular Structure and Chemical Reactivity
The structure of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one is foundational to its chemical

behavior and utility.

Caption: 2D structure of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one.

The key structural features include:

Lactam Moiety: The cyclic amide (lactam) is relatively stable but can be hydrolyzed under

strong acidic or basic conditions. The nitrogen atom is a hydrogen bond donor, and the

carbonyl oxygen is a hydrogen bond acceptor.

Aromatic Ring: The benzene ring is electron-rich, but the bromine atom acts as a

deactivating group (via induction) yet is an ortho-, para-director for electrophilic aromatic

substitution.

Bromo Substituent: The C-Br bond at the 8-position is the most significant feature for

synthetic diversification. It is susceptible to a wide range of metal-catalyzed cross-coupling

reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction

of various carbon and heteroatom substituents.

Synthesis Protocol: Schmidt Rearrangement
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The synthesis of substituted dihydroisoquinolin-1(2H)-ones is often achieved via a Schmidt

rearrangement of the corresponding indanone precursor. This method is efficient and provides

a direct route to the desired lactam core. The following protocol is adapted from established

procedures for related isomers.[3][4]

Experimental Workflow Diagram
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Start: 7-Bromo-1-indanone

Dissolve in CH₂Cl₂ and
Methanesulfonic Acid

Cool to 0°C
(Ice Bath)

Slowly add Sodium Azide (NaN₃)
in portions

Stir at Room Temperature
for 15-18 hours

Carefully quench with 1M NaOH (aq)
to pH > 10

Extract with Dichloromethane (3x)

Wash combined organic layers
with Water and Brine

Dry over anhydrous Na₂SO₄

Concentrate in vacuo

Purify via Column Chromatography
(Hexane/Ethyl Acetate)

Product: 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Click to download full resolution via product page

Caption: Synthetic workflow for 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1343454?utm_src=pdf-body-img
https://www.benchchem.com/product/b1343454?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step-by-Step Methodology
Materials:

7-Bromo-2,3-dihydro-1H-inden-1-one (1 equivalent)

Methanesulfonic acid (approx. 5-10 volumes)

Dichloromethane (DCM) (approx. 10-20 volumes)

Sodium azide (NaN₃) (1.3-1.5 equivalents)

1M Sodium hydroxide (NaOH) solution

Saturated sodium chloride (brine) solution

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexane and Ethyl Acetate (for elution)

Procedure:

Reaction Setup: To a solution of 7-bromo-2,3-dihydro-1H-inden-1-one in dichloromethane,

add methanesulfonic acid at 0°C (ice-water bath) under constant stirring. The strong acid

acts as both a solvent and a catalyst.

Schmidt Reaction: Slowly and portion-wise, add sodium azide to the cooled reaction mixture.

Causality Note: This addition must be slow and controlled as the reaction can be exothermic

and produces nitrogen gas. Sodium azide reacts with the protonated ketone, initiating the

rearrangement. The hydrazoic acid (HN₃) formed in situ is highly toxic and explosive; this

reaction must be performed in a well-ventilated fume hood with appropriate safety

precautions.

Reaction Progression: Allow the mixture to warm to room temperature and stir for 15-18

hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
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Work-up and Quenching: Once the starting material is consumed, carefully cool the mixture

back to 0°C and slowly quench the reaction by adding 1M aqueous NaOH solution until the

pH is strongly basic (pH > 10). This step neutralizes the strong acid and destroys any

residual azide.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with

dichloromethane (3x). Combine the organic layers.

Washing and Drying: Wash the combined organic layers sequentially with water and then

brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the drying

agent.

Purification: Concentrate the filtrate under reduced pressure to yield the crude product.

Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl

acetate in hexane as the eluent.

Final Product: Combine the pure fractions and evaporate the solvent to afford 8-Bromo-3,4-
dihydroisoquinolin-1(2H)-one as a solid.

Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques

is employed. The expected results are as follows:

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic

signals for the aromatic protons (typically in the δ 7.0-8.0 ppm range), with splitting patterns

consistent with a 1,2,3-trisubstituted benzene ring. Two triplet signals corresponding to the

two methylene (-CH₂-) groups of the dihydroisoquinoline core would be expected around δ

3.0-3.5 ppm. A broad singlet for the N-H proton will also be present, typically downfield.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display nine distinct

carbon signals. The carbonyl carbon of the lactam will appear significantly downfield (~165-

170 ppm). Six signals will be in the aromatic region (120-140 ppm), including the carbon

bearing the bromine atom. Two signals in the aliphatic region will correspond to the

methylene carbons.
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Mass Spectrometry (MS): The mass spectrum, typically acquired using electrospray

ionization (ESI), will show a characteristic pair of peaks for the molecular ion [M+H]⁺ at m/z

226 and 228. This isotopic pattern, with two peaks of nearly equal intensity, is the definitive

signature of a molecule containing one bromine atom.

Applications in Drug Discovery and Medicinal
Chemistry
8-Bromo-3,4-dihydroisoquinolin-1(2H)-one is not typically an active pharmaceutical

ingredient itself but rather a high-value starting material or intermediate.[1]

Scaffold for CNS-Active Agents
The tetrahydroisoquinoline core is a well-established scaffold in neuropharmacology.[5] By

extension, related structures like dihydroisoquinolin-1(2H)-ones are actively explored for

developing agents targeting the central nervous system, with potential applications as

antipsychotic, antidepressant, or anxiolytic drugs.[1] The 8-bromo position allows for the

introduction of diverse substituents to modulate pharmacological activity, selectivity, and

pharmacokinetic properties.

Role in Oncology: EZH2 Inhibitors
The dihydroisoquinolin-1(2H)-one core has been successfully utilized in the design of potent

inhibitors for epigenetic targets. A notable example is in the development of inhibitors for the

Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in various

cancers.[6] In this context, the lactam structure serves as a rigid scaffold to correctly orient

pharmacophoric elements for optimal binding to the target enzyme. The ability to functionalize

the aromatic ring via the bromine handle is critical for optimizing potency and drug-like

properties.

8-Bromo-3,4-dihydroisoquinolin-1(2H)-one
(Core Scaffold)

Cross-Coupling Reactions
(Suzuki, Buchwald-Hartwig, etc.)

 Functionalization at C8 Diverse Library of
Functionalized Analogs

High-Throughput
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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